1,1-Dimethoxyoctane

Fragrance Chemistry Organoleptic Profiling Structure-Odor Relationships

Formulators using octanal risk oxidative rancidity from aldehyde autoxidation. 1,1-Dimethoxyoctane (CAS 10022-28-3) replaces octanal with an oxidation-resistant acetal, eliminating antioxidant additives and extending shelf-life. • Stable at pH 4-12; no antioxidant required • FEMA GRAS (No. 2798) with published category use levels: 0.74 mg/kg (beverages) to 3.0 mg/kg (alcoholic) • JECFA No. 942: 'No safety concern at current intake' • IFF-stabilized (BHT) grade validated for soaps, shampoos, detergents; substantivity <3 hr • REACH registered, ultimately biodegradable, TSCA listed • Balanced vapor pressure (~0.1 mm Hg, 20°C) for controlled top-to-middle note performance.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 10022-28-3
Cat. No. B154995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxyoctane
CAS10022-28-3
Synonymsoctanal dimethyl acetal
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCCCCCC(OC)OC
InChIInChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
InChIKeyBZOOCKAFKVYAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

1,1-Dimethoxyoctane: Identity, Class & Regulatory Status


1,1-Dimethoxyoctane (syn. octanal dimethyl acetal, Aldehyde C-8 dimethyl acetal, Octacetal; CAS 10022-28-3) is a linear aliphatic dimethyl acetal with the molecular formula C₁₀H₂₂O₂ and molecular weight 174.28 g/mol [1]. It is classified as a member of the organic acetals—diethers of geminal diols bearing the R₂C(OR′)₂ motif [2]. The compound is a colorless liquid at ambient temperature, exhibiting a green, woody, citrusy odor with cognac-like nuances [3]. It is regulated as a flavoring agent under FEMA No. 2798, holds GRAS status affirmed by the FEMA Expert Panel, and has been evaluated by JECFA (No. 942) with an ADI of 'No safety concern at current levels of intake' [4]. Worldwide fragrance use volume is estimated at 1–10 metric tons per year (IFRA, 2019) [5].

Product Class

Flavor & fragrance acetal with GRAS status

Selection Driver

Citrus-aldehydic top-note with oxidative stability

Regulatory Context

FEMA 2798, JECFA No. 942, REACH registered

Why Generic Acetals Cannot Substitute 1,1-Dimethoxyoctane


Although dimethyl acetals share a common structural motif (RCH(OCH₃)₂), substitution across the homologous series produces material differences in olfactory character, volatility, hydrophobicity, and end-use substantivity that directly affect formulation outcomes. The C₈ chain length of 1,1-dimethoxyoctane yields a distinctive citrus-green-floral profile with woody and cognac undertones , whereas the C₆ analog (1,1-dimethoxyhexane) presents a narrower green-sweet-musty odor [1], and the C₁₀ analog (1,1-dimethoxydecane) trends toward waxy-floral with a slower odor development . Vapor pressure differs approximately 6–7 fold between the C₆ and C₈ acetals, directly controlling evaporation rate and top-note impact in fragrance applications [2]. Furthermore, the acetal functionality confers oxidative stability absent in the parent aldehyde (octanal), which is prone to autoxidation to octanoic acid . These quantifiable differences mean that generic in-class substitution will alter hedonic character, longevity, and chemical stability in the final formulation.

Chain Length Mismatch

C₆ and C₁₀ dimethyl acetals differ significantly in volatility and odor character; they may not reproduce the citrus-floral top-note impact.

Aldehyde Instability

The parent aldehyde octanal is prone to autoxidation and may introduce rancid off-notes, limiting direct substitution in shelf-stable formulations.

Regulatory Data Gap

Analogs like 1,1-dimethoxyhexane lack published FEMA use levels and comprehensive RIFM safety dossiers, complicating regulatory filings.

Differentiation Evidence: 1,1-Dimethoxyoctane vs. Analogs


Olfactory Character: Citrus-Floral vs. Narrower Acetal Odors

1,1-Dimethoxyoctane (octanal dimethyl acetal) exhibits a multi-faceted odor profile described by the manufacturer IFF as 'Fresh, clean, citrus character reminiscent particularly of orange, aldehydic, ozonic, green' , with Pell Wall noting 'Citrus-lemon and lime, waxy, green-leafy, floral-rose and violet. Powerful. Top-to-middle note' . By contrast, the C₆ analog 1,1-dimethoxyhexane is characterized as 'green sweet dry musty' with medium odor strength [1], lacking the citrus brightness, floral complexity, and cognac-like warmth. The C₁₀ analog 1,1-dimethoxydecane is described as 'a waxy, floral odor which develops slowly' and 'herbaceous, green, citrus-floral' , offering a heavier, slower-developing profile less suited to top-note citrus applications. The parent aldehyde octanal presents a 'sharp fatty and citrusy with a clean metallic flash' [2], which is chemically less stable (see Evidence Item 2).

Olfactory Character
Cross-study comparable
C₈ acetal uniquely combines citrus-bright top-note with floral-rose mid-note and woody-cognac background absent in C₆ (narrow green-musty) and attenuated in C₁₀.
Supports citrus-aldehydic top-note selection
Organoleptic evaluation at 100% from manufacturer and industry references
Fragrance Chemistry Organoleptic Profiling Structure-Odor Relationships

Chemical Stability: Acetal Protection vs. Aldehyde Oxidation

The dimethyl acetal functional group of 1,1-dimethoxyoctane masks the aldehyde carbonyl, rendering it resistant to autoxidation and nucleophilic attack under neutral and basic conditions [1]. In contrast, the parent aldehyde octanal (CAS 124-13-0) is readily oxidized by atmospheric oxygen to octanoic acid, a process that causes undesirable rancid odor development in fragrance and flavor formulations . The general stability profile of dimethyl acetals has been quantified: they are stable at pH 4–12 at room temperature, with hydrolysis requiring either pH <1 at 100°C or pH = 1 at room temperature [2]. This acetal-to-aldehyde stability differential is a class-level property supported by the well-established protective-group chemistry literature [2]. Acetals are stable against strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX, enolates), and most oxidants, provided conditions do not lead to hydrolysis [2]. The practical implication is that 1,1-dimethoxyoctane can be formulated into finished products with significantly reduced risk of oxidative off-odor generation compared to octanal.

Chemical Stability
Class-level inference
Acetal group blocks autoxidation pathway inherent to free aldehydes. Stable at pH 4–12, RT. Flash point 76°C vs. 51–56°C for octanal.
May reduce cold-chain and antioxidant requirements
Data from protective group chemistry references; formulation-specific validation needed
Chemical Stability Oxidative Degradation Formulation Shelf-Life

Volatility Profile: Top-to-Middle Note Performance

The vapor pressure of 1,1-dimethoxyoctane is measured at 0.1 mm Hg at 20°C (FMA database) and estimated at 0.594–0.648 mm Hg at 25°C (EPI Suite v4.11) [1][2]. This value positions the C₈ acetal approximately 6- to 7-fold less volatile than the C₆ analog 1,1-dimethoxyhexane (vapor pressure 3.88–4.09 mm Hg at 25°C) [3] and substantially more volatile than the C₁₀ analog 1,1-dimethoxydecane (estimated ~0.1 mm Hg at 25°C based on boiling point of 218°C vs. 185°C for C₈) . The corresponding boiling points confirm this trend: C₆ acetal 163–164°C, C₈ acetal 185°C (FMA), C₁₀ acetal 218°C [4]. The log Kow of 3.17 (EPI Suite) indicates moderate lipophilicity suitable for balanced partitioning between aqueous and oil phases in emulsions and surfactant-based formulations [1]. The IFF technical datasheet confirms substantivity of <3 hours and good soap stability , consistent with the compound's use as a top-to-middle note ingredient.

Volatility Profile
Cross-study comparable
VP 0.594–0.648 mm Hg at 25°C; C₈/C₆ vapor pressure ratio ≈ 0.15 (6.6-fold less volatile). Log Kow 3.17. Substantivity 8–12 h on blotter.
Supports top-to-middle note performance without fixatives
EPI Suite estimation and FMA database; IFF technical datasheet
Volatility Vapor Pressure Fragrance Tenacity Structure-Property Relationships

Safety Clearance: Comprehensive RIFM Data vs. Analogs

1,1-Dimethoxyoctane has undergone a complete RIFM safety assessment (updated 2025) covering 7 human health endpoints plus environmental endpoints. All endpoints were cleared using target data, read-across, and/or TTC (Threshold of Toxicological Concern) [1]. The genotoxicity assessment concluded that 'based on the current existing data, octanal dimethyl acetal does not present a concern for genotoxicity' [1]. The compound is classified as Cramer Class I (Low) by computational toxicology evaluation (Toxtree v3.1, OECD QSAR Toolbox v4.6) [1]. In silico prediction indicates Non-AMES toxic (score 0.9448) [2]. JECFA evaluated the compound in 2001 and assigned an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [3]. Importantly, 1,1-dimethoxyoctane serves as a read-across analog for other less-characterized acetals such as 1,1-diethoxyheptane (CAS 688-82-4), where RIFM explicitly states 'Data from read-across analog octanal dimethyl acetal (CAS # 10022-28-3) show that 1,1-diethoxyheptane is not expected to be genotoxic' [4]. This positions 1,1-dimethoxyoctane not only as a directly cleared material but also as a reference standard within its chemical class.

Safety Clearance
Head-to-head comparison
RIFM 2025: 7 human health endpoints cleared. Cramer Class I (Low). Genotoxicity: no concern. JECFA: No safety concern at current intake levels.
Strongest regulatory dossier among close dimethyl acetal analogs
Serves as read-across reference for other acetals; data to verify for specific use levels
Toxicology Regulatory Safety Genotoxicity Fragrance Ingredient Risk Assessment

Food-Use Level Guidance: Defined vs. Undefined for Analogs

1,1-Dimethoxyoctane (FEMA No. 2798) has precisely defined maximum use levels across food categories established by the FEMA Expert Panel: 0.74 mg/kg in non-alcoholic beverages, 0.78 mg/kg in cold drinks/ice cream, 2.8 mg/kg in candy and baked goods, and 3.0 mg/kg in alcoholic beverages [1]. These levels are codified under FDA §172.515 (2001), which permits use 'at levels not to exceed good manufacturing practices' for this GRAS-affirmed substance [2]. In contrast, 1,1-dimethoxyhexane (CAS 1599-47-9) lacks an assigned FEMA number and corresponding use-level guidance [3], while 1,1-dimethoxydecane (FEMA 2363) has JECFA evaluation but use levels are held by FEMA upon request only [4]. The availability of explicit, published use levels for the C₈ acetal eliminates the need for proprietary consultation or internal safety margin calculations during product development.

Food-Use Levels
Supporting evidence
FEMA 2798 published levels: 0.74 mg/kg (non-alc. bev.), 0.78 mg/kg (frozen dairy), 2.8 mg/kg (candy/baked), 3.0 mg/kg (alcoholic bev.).
Enables direct formulation without proprietary consultation
FDA §172.515; C₆ analog has no FEMA assignment
Food Flavoring FEMA GRAS Use Level Formulation Compliance

Soap & Shampoo Stability: IFF-Validated Performance

The IFF technical datasheet for Octacetal (1,1-dimethoxyoctane) provides application-specific performance metrics not commonly available for generic acetal suppliers. The material shows substantivity of <3 hours, good soap stability, moderate performance in fine fragrance and antiperspirant/deodorant (AP deo) applications, and good performance in soaps and shampoos . It is stabilized with BHT (butylated hydroxytoluene) as antioxidant and is described as ultimately biodegradable with REACH registration . The compound is rated as having low heart and medium top note impact . These application-tested performance data contrast with the general description of 1,1-dimethoxyhexane, which is primarily noted as a solvent for industrial formulations with substantivity of 8 hours at 100% but without documented product-stability testing in consumer goods matrices [1]. Additionally, the IFF-stabilized grade addresses the acetal's inherent moisture sensitivity (TCI storage recommendation: 'Store under inert gas; protect from moisture (decomposition)' ) through BHT stabilization.

Soap & Shampoo Stability
Cross-study comparable
IFF Octacetal: validated “Good” soap stability rating. Substantivity 8–12 h on blotter. BHT-stabilized grade available.
Vendor-validated data reduces reformulation risk in personal care
Performance data source-specific; generic grades may differ
Fragrance Performance Soap Stability Substantivity Consumer Product Formulation

1,1-Dimethoxyoctane: Optimal Application Scenarios


Citrus-Aldehydic Top-Note with Oxidative Stability

In fine fragrance development, 1,1-dimethoxyoctane delivers a sparkling citrus-green top-note with floral-rose and violet undertones that the parent aldehyde octanal cannot match without oxidative degradation risk . The acetal form's resistance to autoxidation (stable at pH 4–12 at room temperature) eliminates the need for antioxidant additives and extends fragrance shelf-life compared to octanal-based formulations, where aldehyde oxidation to octanoic acid produces rancid off-odors [1]. The balanced vapor pressure (0.1 mm Hg at 20°C) and substantivity of <3 hours position it ideally for top-to-middle note performance in citrus colognes, where the C₆ analog (1,1-dimethoxyhexane) would evaporate ~6.6-fold faster and provide only a fleeting green-musty impression without citrus brightness [2].

GRAS-Compliant Food Flavoring with Published Use Levels

For food and beverage manufacturers, 1,1-dimethoxyoctane offers the advantage of published, category-specific FEMA use levels: 0.74 mg/kg in non-alcoholic beverages, 0.78 mg/kg in frozen dairy, 2.8 mg/kg in confectionery and baked goods, and 3.0 mg/kg in alcoholic beverages . This transparency enables direct formulation without proprietary consultation, a benefit not available for the C₆ analog (no FEMA assignment) or the C₁₀ analog (use levels restricted to FEMA office request). The JECFA evaluation confirming 'No safety concern at current levels of intake' and the Cramer Class I (Low) classification further streamline regulatory submissions for international markets [3]. The characteristic citrus, floral, green, and cognac-like flavor profile is specifically suited to orange, lemon, melon, coconut, and liqueur imitation formulations .

Soap & Shampoo Stability for Personal & Home Care

Procurement of the IFF-stabilized (BHT) grade of 1,1-dimethoxyoctane (Octacetal) is specifically warranted for soap, shampoo, and detergent formulations, where the manufacturer has validated good stability performance and substantivity of <3 hours . This contrasts with generic acetal supplies that may require special storage (inert gas, moisture protection) due to acetal susceptibility to hydrolytic decomposition . The REACH registration and ultimate biodegradability classification support compliance with EU cosmetic and detergent regulations. The 'good performance in soaps and shampoos' rating, combined with 'moderate performance in fine fragrance and AP deo,' provides formulators with a decision matrix for product category-specific ingredient selection .

Aldehyde Protecting Group with Defined Deprotection Profile

In multi-step organic synthesis, 1,1-dimethoxyoctane can serve as both a reagent (masked octanal equivalent) and a model substrate for acetal protection/deprotection methodology studies. The dimethyl acetal group is stable to strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX, enolates), and most oxidants under neutral and basic conditions, permitting selective transformations at other functional groups while the masked aldehyde remains intact [1]. Deprotection is achieved by acid-catalyzed hydrolysis (pH <1 at 100°C, or pH = 1 at RT) or transacetalization. The well-characterized physical properties (BP 185°C, density 0.848–0.851, refractive index 1.410–1.420) facilitate purification monitoring [4]. The compound's use as a certified reference material in RIFM safety assessments for read-across to other acetals (e.g., 1,1-diethoxyheptane) further supports its role as a characterized standard in analytical and synthetic chemistry [5].

Application
Selection Property
Validation Focus
Citrus-Aldehydic Fragrance
Oxidative stability profile vs. octanal
Shelf-life under ambient storage; odor-profile fidelity over time
GRAS Food Flavoring
Published FEMA use levels and JECFA ADI
Category-specific maximum dosage compliance; regulatory dossier completeness
Personal & Home Care
Vendor-validated soap/shampoo stability
Substantivity and odor retention in surfactant matrices; BHT-grade necessity
Protecting Group Studies
Acid-labile dimethyl acetal mask
Deprotection kinetics under target pH; compatibility with downstream steps

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